Taltrimide
Overview
Description
Taltrimide is a taurine derivative that was developed as an anticonvulsive agent . It strongly inhibits the sodium-independent binding of taurine to synaptic membranes of the brain and does not appear to bind to GABAA and benzodiazepine receptors . It belongs to the class of organic compounds known as phthalimides .
Synthesis Analysis
Taltrimide is a derivative of taurine, an amino acid. The N-isopropyl derivative (named taltrimide) is now commercially available but it is not approved for therapeutic use as the anticonvulsive effects of taltrimide observed in animal experiments were not confirmed in clinical trials .
Molecular Structure Analysis
Taltrimide has a molecular formula of C13H16N2O4S . Its average mass is 296.342 Da and its mono-isotopic mass is 296.083069 Da .
Physical And Chemical Properties Analysis
Taltrimide has a density of 1.3±0.1 g/cm3 . Its boiling point is 456.6±47.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.7±3.0 kJ/mol . The flash point is 230.0±29.3 °C . The index of refraction is 1.585 .
Scientific Research Applications
Treatment of CNS Diseases
Taltrimide is a derivative of taurine, a potent antioxidant and anti-inflammatory semi-essential amino acid extensively involved in neurological activities . It acts as a neurotrophic factor, binds to GABA A/glycine receptors, and blocks the excitotoxicity glutamate-induced pathway, leading to a neuroprotective effect and neuromodulation .
Neurological Activities
Taurine, from which Taltrimide is derived, is known to be involved in various neurological activities. It acts as a trophic factor in brain development, regulates calcium transport, maintains the integrity of the eardrum, serves as an osmoregulator, neurotransmitter, neuromodulator, and has a neuroprotective action .
Anticonvulsive Effects
Taltrimide has shown definitive anticonvulsive effects in experimental epilepsy models . However, the anticonvulsive effects of Taltrimide observed in animal experiments were not confirmed in clinical trials .
Photoconvulsive Response
In a study, Taltrimide was administered for 6 days, and the effects of the treatment on photoconvulsive response in EEG in eight epileptic patients were evaluated . The results showed that discharges provoked by intermittent photic stimulation (IPS) were increased by greater than 50% in four patients after Taltrimide treatment .
CNS Supplementation
Taurine, the parent compound of Taltrimide, is unable to cross the blood-brain barrier due to its special physicochemical properties . Therefore, CNS supplementation of taurine is almost null, and Taltrimide could potentially be used to overcome this limitation .
Potential Applications in CNS Diseases
Taurine deficits have been implicated in several CNS diseases, such as Alzheimer’s, Parkinson’s, epilepsy, and in the damage of retinal neurons . As a derivative of taurine, Taltrimide could potentially be used in the treatment of these diseases .
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNHIQZWSVJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868612 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taltrimide | |
CAS RN |
81428-04-8 | |
Record name | Taltrimide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TALTRIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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